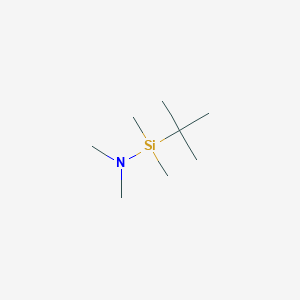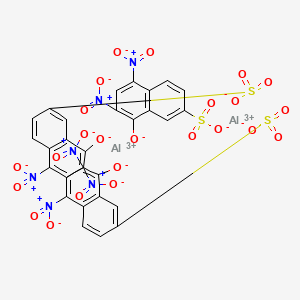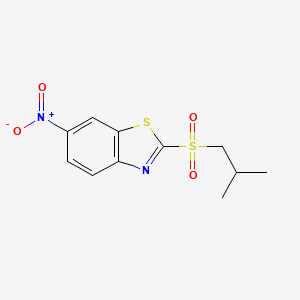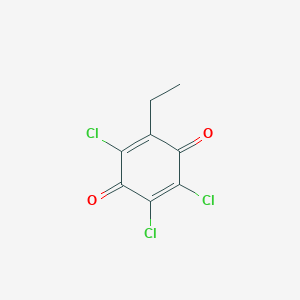
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by its unique structure, which includes three chlorine atoms and an ethyl group attached to a cyclohexadiene ring
準備方法
The synthesis of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of ethylcyclohexadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity.
化学反応の分析
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen halides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the ethyl group creates a highly reactive platform due to electronic and steric effects. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition and substitution reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which facilitates interactions with other molecules.
類似化合物との比較
Similar compounds to 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione include:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Differing by the presence of an additional chlorine atom.
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Fluorine atoms replace chlorine atoms, leading to different reactivity and properties.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Methyl groups instead of chlorine atoms, resulting in different chemical behavior
特性
CAS番号 |
65824-98-8 |
|---|---|
分子式 |
C8H5Cl3O2 |
分子量 |
239.5 g/mol |
IUPAC名 |
2,3,5-trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H5Cl3O2/c1-2-3-4(9)8(13)6(11)5(10)7(3)12/h2H2,1H3 |
InChIキー |
NVAUBJHBSGBOGS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


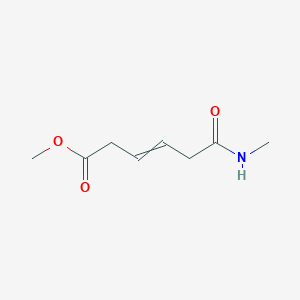
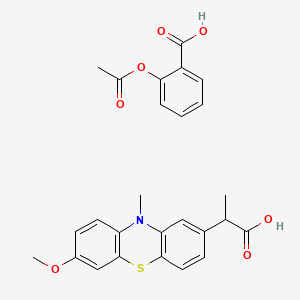

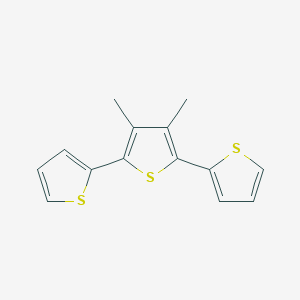
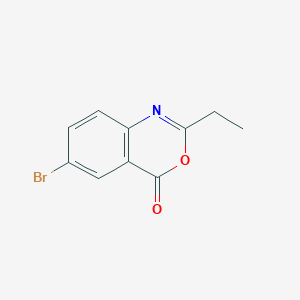

![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
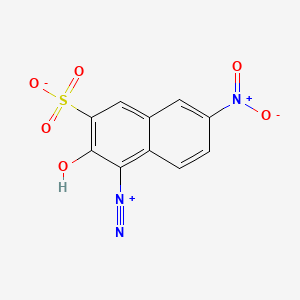
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
